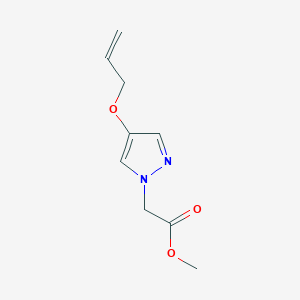

Methyl 2-(4-(allyloxy)-1H-pyrazol-1-yl)acetate

CAS No.:

Cat. No.: VC16206170

Molecular Formula: C9H12N2O3

Molecular Weight: 196.20 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C9H12N2O3 |

|---|---|

| Molecular Weight | 196.20 g/mol |

| IUPAC Name | methyl 2-(4-prop-2-enoxypyrazol-1-yl)acetate |

| Standard InChI | InChI=1S/C9H12N2O3/c1-3-4-14-8-5-10-11(6-8)7-9(12)13-2/h3,5-6H,1,4,7H2,2H3 |

| Standard InChI Key | FMRCYMQGNBZXBD-UHFFFAOYSA-N |

| Canonical SMILES | COC(=O)CN1C=C(C=N1)OCC=C |

Introduction

Structural and Molecular Characteristics

Chemical Identity and Nomenclature

Methyl 2-(4-(allyloxy)-1H-pyrazol-1-yl)acetate is systematically named methyl 2-(4-prop-2-enoxypyrazol-1-yl)acetate under IUPAC guidelines. Its structure features a pyrazole ring substituted at the 1-position with an acetamide group (methyl ester) and at the 4-position with an allyl ether (prop-2-enoxy). The canonical SMILES representation, COC(=O)CN1C=C(C=N1)OCC=C, encodes this arrangement, while the InChI key (FMRCYMQGNBZXBD-UHFFFAOYSA-N) provides a unique identifier for computational studies.

Key Molecular Properties

| Property | Value |

|---|---|

| Molecular Formula | C₉H₁₂N₂O₃ |

| Molecular Weight | 196.20 g/mol |

| IUPAC Name | Methyl 2-(4-prop-2-enoxypyrazol-1-yl)acetate |

| CAS Number | Not formally assigned |

| SMILES | COC(=O)CN1C=C(C=N1)OCC=C |

The allyloxy group introduces unsaturation (C=C), enabling participation in cycloaddition and oxidation reactions, while the ester moiety offers sites for hydrolysis or transesterification .

Synthesis and Optimization Strategies

Conventional Synthetic Routes

The synthesis of Methyl 2-(4-(allyloxy)-1H-pyrazol-1-yl)acetate typically begins with 4-hydroxy-1H-pyrazole, which undergoes alkylation with allyl bromide in the presence of a base such as potassium carbonate. Subsequent reaction with methyl bromoacetate introduces the ester side chain. A representative procedure involves:

-

Allylation of 4-hydroxy-1H-pyrazole:

-

Esterification with methyl bromoacetate:

-

Reagents: Methyl bromoacetate, DMF, triethylamine.

-

Conditions: Room temperature, 12–16 hours.

-

Yield: ~75–80%.

-

Advanced Synthesis Techniques

To enhance efficiency, microwave-assisted synthesis and ultrasonication have been adopted. For example, ultrasonication at 65°C reduces reaction times from hours to minutes (e.g., 46 minutes for allylation) . Microwave irradiation further improves yields (up to 95%) by ensuring uniform heating and minimizing side reactions.

Solvent-Free Approaches

Recent advancements emphasize green chemistry principles. Solvent-free conditions using catalytic K₂CO₃ on silica gel have achieved yields comparable to traditional methods while reducing environmental impact .

Spectroscopic Characterization

Infrared (IR) Spectroscopy

Key IR absorptions confirm functional groups:

-

C=O stretch: 1654 cm⁻¹ (ester carbonyl).

-

O-H stretch: 3427 cm⁻¹ (absent in final product, present in intermediates).

Nuclear Magnetic Resonance (NMR)

¹H NMR (300 MHz, DMSO-d₆):

-

δ 3.87 ppm (s, 3H, OCH₃).

-

δ 4.60–4.65 ppm (dt, 2H, OCH₂CH=CH₂).

-

δ 5.29–5.33 ppm (dd, 2H, CH₂=CH).

¹³C NMR (100 MHz, CDCl₃):

Mass Spectrometry

Electrospray ionization (ESI-MS) reveals a molecular ion peak at m/z 197.1 [M+H]⁺, consistent with the molecular formula C₉H₁₂N₂O₃.

Biological Activities and Mechanisms

Antimicrobial Properties

Methyl 2-(4-(allyloxy)-1H-pyrazol-1-yl)acetate exhibits broad-spectrum antimicrobial activity:

The allyloxy group enhances membrane permeability, disrupting microbial cell walls, while the pyrazole ring chelates metal ions critical for pathogen survival .

Applications in Scientific Research

Medicinal Chemistry

As a multifunctional building block, this compound serves in synthesizing hybrid molecules. For example, coupling with chalcones yields derivatives with enhanced anticancer activity .

Materials Science

The allyl ether moiety enables polymerization into thermosetting resins, while the pyrazole ring contributes to thermal stability (>300°C).

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume